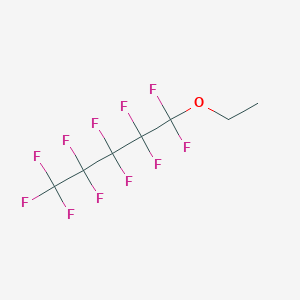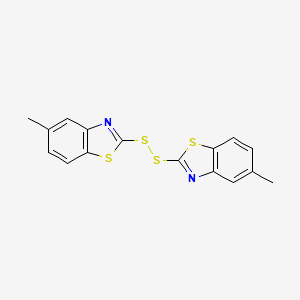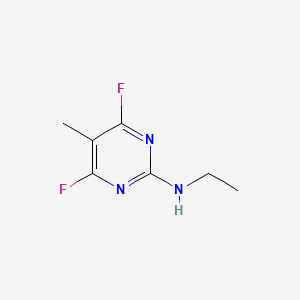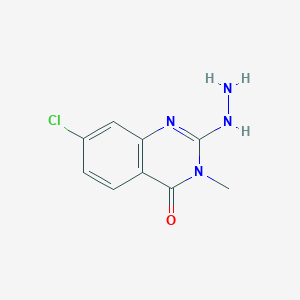
1-Ethoxy-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane is a fluorinated organic compound with the molecular formula C7H5F11O It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane typically involves the reaction of a fluorinated alkyl halide with an ethoxy group. One common method is the nucleophilic substitution reaction where an ethoxy group replaces a halogen atom in a fluorinated alkyl halide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and in the presence of a suitable base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethoxy-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of multiple fluorine atoms may influence the reactivity.
Hydrolysis: In the presence of water and an acid or base catalyst, the ethoxy group can be hydrolyzed to form the corresponding alcohol and ether.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated ethers or alcohols, while oxidation and reduction reactions may produce different fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential use in drug delivery systems due to its stability and unique properties.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced properties such as hydrophobicity and chemical resistance.
Wirkmechanismus
The mechanism of action of 1-ethoxy-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane involves its interaction with molecular targets through its fluorinated and ethoxy groups. The fluorine atoms can form strong bonds with other elements, influencing the compound’s reactivity and interactions. The ethoxy group can participate in various chemical reactions, contributing to the compound’s overall behavior and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: A similar compound with fewer fluorine atoms, leading to different chemical and physical properties.
1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane: Lacks the ethoxy group, resulting in different reactivity and applications.
Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-: Another fluorinated compound with an ethoxy group, but with a different carbon chain structure.
Uniqueness
1-Ethoxy-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane is unique due to its specific combination of an ethoxy group and multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
| 181214-75-5 | |
Molekularformel |
C5F11OCH2CH3 C7H5F11O |
Molekulargewicht |
314.10 g/mol |
IUPAC-Name |
1-ethoxy-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane |
InChI |
InChI=1S/C7H5F11O/c1-2-19-7(17,18)5(12,13)3(8,9)4(10,11)6(14,15)16/h2H2,1H3 |
InChI-Schlüssel |
YCXOPGWIXHEAFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)


